1,3-Diethylurea

Descripción general

Descripción

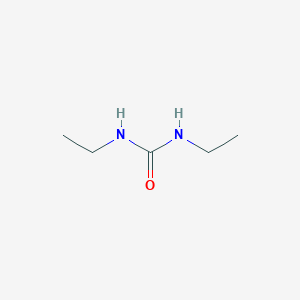

1,3-Diethylurea is an organic compound with the molecular formula C5H12N2O. It is a derivative of urea, where two ethyl groups are substituted at the nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

1,3-Diethylurea can be synthesized through several methods. One common synthetic route involves the nucleophilic addition of diethylamine to potassium isocyanate in water, which is a mild and efficient method . Another method involves the reaction of diethylamine with phosgene to form the corresponding isocyanate, which then reacts with ammonia to produce this compound . Industrial production methods often focus on scalability and environmental considerations, ensuring high yields and chemical purity .

Análisis De Reacciones Químicas

1,3-Diethylurea undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding urea derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: It can undergo substitution reactions with various reagents to form different urea derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

1,3-Diethylurea has numerous applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex organic compounds.

Biology: It serves as a precursor for the synthesis of biologically active molecules.

Medicine: It is involved in the development of pharmaceutical intermediates.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 1,3-diethylurea involves its interaction with various molecular targets. It can form stable hydrogen bonds with proteins and receptors, influencing their activity. The pathways involved depend on the specific application and target molecule .

Comparación Con Compuestos Similares

1,3-Diethylurea can be compared with other urea derivatives such as:

- 1,3-Dimethylurea

- 1,3-Diphenylurea

- N,N’-Dimethylurea

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. This compound is unique due to its specific ethyl substitutions, which confer distinct reactivity and application profiles .

Actividad Biológica

1,3-Diethylurea (DEU) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and materials science. This article explores its biological properties, including toxicity, antimicrobial activity, and potential applications in drug development.

This compound is a urea derivative with the chemical formula CHNO. It features two ethyl groups attached to the nitrogen atoms of the urea structure. This compound is often utilized as a model in studies of dynamic covalent chemistry due to its ability to form reversible bonds under specific conditions.

Acute and Chronic Toxicity

Research indicates that this compound has a relatively low toxicity profile. In animal studies, it has shown mild irritant effects on skin and eyes but no significant acute toxicity at low doses. For instance, a study involving repeated oral administration in rats revealed that at doses up to 150 mg/kg body weight per day, there were no severe adverse effects observed, with a No Observed Adverse Effect Level (NOAEL) established at 50 mg/kg body weight per day .

Mutagenicity and Reproductive Toxicity

In vitro studies have not demonstrated mutagenic properties for this compound in bacterial and mammalian cell cultures. Furthermore, it did not adversely affect reproductive performance or fertility in animal models . However, caution is advised due to the potential formation of nitrosamines when subjected to nitrosation conditions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound derivatives. A notable investigation involved synthesizing 1,3-diethyl-6-methyluracil from this compound and assessing its biological activity against various bacterial strains. The synthesized compound displayed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli using the agar well diffusion method .

Summary of Antimicrobial Testing Results

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Not significant |

| Bacillus subtilis | Not significant |

| Candida albicans | Not significant |

The results indicated that while some derivatives exhibit promising antibacterial activity, further research is necessary to optimize their efficacy.

Applications in Drug Development

The unique structural characteristics of this compound make it an attractive candidate for drug development. Its ability to form dynamic covalent bonds can be exploited in creating new therapeutic agents with enhanced bioavailability and specificity. For example, studies involving the reaction of this compound with zinc ions have shown potential for developing new materials with tailored properties for biomedical applications .

Case Study: Synthesis of Antimicrobial Compounds

A recent study focused on synthesizing novel compounds from this compound aimed at enhancing antimicrobial properties. The synthesis involved a one-pot reaction with methylacetoacetate under microwave irradiation conditions. The resulting compounds were characterized using infrared spectroscopy and yielded promising results regarding their biological activity .

Research Findings on Dynamic Properties

Research utilizing NMR spectroscopy has demonstrated that this compound can undergo reversible reactions when combined with metal ions like zinc. This property is particularly valuable for developing smart materials that respond to environmental changes .

Propiedades

IUPAC Name |

1,3-diethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-3-6-5(8)7-4-2/h3-4H2,1-2H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWAVGZYKJNOTPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90211365 | |

| Record name | Urea, N,N'-diethyl (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 1,3-Diethylurea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19251 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

623-76-7 | |

| Record name | N,N′-Diethylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | sym-Diethylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diethylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N,N'-diethyl (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diethylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SYM-DIETHYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JWC8EN6FM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone:

- Infrared (IR) spectroscopy: Studies show characteristic peaks corresponding to N-H stretching, C=O stretching (amide I band), and N-H bending (amide II band) vibrations, confirming its structure [, , ].

A: 1,3-diethylurea is a relatively stable compound. It has been used as a co-catalyst in palladium-catalyzed amination reactions of allylic alcohols [, ]. Its role is attributed to the formation of a cooperative hydrogen-bonding array with the hydroxyl group of the allyl alcohol, which in turn strengthens the hydrogen bond between the alcohol and the palladium complex []. This interaction facilitates the oxidative addition step, crucial for the reaction's progress. The specific reaction conditions and material compatibility haven't been extensively detailed in the provided abstracts.

A: this compound acts as a co-catalyst in palladium-catalyzed amination reactions, specifically in the direct activation of allylic alcohols [, ]. This catalytic activity is attributed to its ability to form hydrogen bonds. DFT calculations revealed that this compound creates a hydrogen-bonding network with both the allyl alcohol substrate and the phosphoramidite palladium catalyst []. This network facilitates the crucial C-O oxidative addition step, effectively lowering the activation energy barrier and promoting the reaction. Notably, this system offers a "greener" approach as it utilizes readily available allyl alcohols and produces water as the sole byproduct []. This catalytic system holds potential applications in fine chemical synthesis, particularly for pharmaceuticals and fragrances, due to its ability to activate biomass-derived terpenols [].

A: Computational chemistry plays a significant role in understanding the interactions of this compound with other molecules. For example, Density Functional Theory (DFT) calculations were employed to elucidate the mechanism of palladium-catalyzed amination reactions using this compound as a co-catalyst []. These calculations revealed the formation of a crucial hydrogen-bonding network between this compound, the allyl alcohol substrate, and the palladium catalyst, providing insights into the reaction mechanism at a molecular level.

A: While specific SAR studies for this compound weren't described in the provided research, related studies on its interaction with nitrobenzene anion radicals can provide insights []. These studies demonstrated that increasing the electron-donating capacity of this compound through structural modifications could enhance its binding affinity to the anion radicals []. This suggests that modifications altering its hydrogen bond donating ability could significantly influence its interaction with other molecules. Further research focused on systematic structural changes is needed to establish a comprehensive SAR profile.

ANone: While specific stability data isn't available in the provided abstracts, this compound is generally considered stable under standard conditions. There's no mention of specific formulation strategies for this compound in the provided research.

ANone: The provided research focuses primarily on the physicochemical properties and catalytic applications of this compound. Information regarding its pharmacological properties (PK/PD, efficacy, toxicity), drug delivery aspects, biomarkers, analytical method validation, environmental impact, dissolution, or alternatives is not discussed in the provided abstracts. Further research is needed to explore these aspects.

A: Early research on this compound focused on its synthesis and fundamental properties []. Later studies explored its physicochemical behavior in solution, including its apparent molar volume in various solvents like water, methanol, and alkali chloride solutions [, ]. These studies provided insights into its interactions with different solvent environments. More recently, this compound gained attention as a co-catalyst in organic synthesis, particularly in palladium-catalyzed reactions [, ]. This application highlights its potential in developing efficient and environmentally friendly synthetic methodologies.

A: Research on this compound bridges several disciplines. Its use as a co-catalyst in palladium-catalyzed reactions exemplifies a synergy between organic chemistry and catalysis [, ]. Moreover, understanding its interactions with biological systems, like its influence on myosin activity, connects it to biochemistry and biophysics []. Computational chemistry plays a crucial role in deciphering the mechanisms of its interactions at a molecular level, providing a theoretical foundation for its observed properties [, ]. Such interdisciplinary research is crucial for advancing our understanding and expanding the applications of this versatile compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.